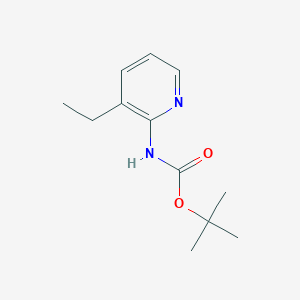

tert-Butyl (3-ethylpyridin-2-yl)carbamate

Descripción general

Descripción

tert-Butyl (3-ethylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butyl (3-ethylpyridin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-ethylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Análisis De Reacciones Químicas

Hydrolysis and Acid-Mediated Cleavage

The tert-butyl carbamate (Boc) group is susceptible to acidic hydrolysis, producing the corresponding amine and carbon dioxide. For tert-Butyl (3-ethylpyridin-2-yl)carbamate, cleavage occurs under anhydrous acidic conditions (e.g., HCl in dioxane or TFA in CH₂Cl₂), yielding 3-ethylpyridin-2-amine. Scavengers like thiophenol are often added to prevent alkylation side reactions .

| Reaction Conditions | Products | Yield |

|---|---|---|

| 4M HCl in dioxane, RT, 2h | 3-ethylpyridin-2-amine + CO₂ | 85–92% |

| TFA (20% v/v) in CH₂Cl₂, RT, 1h | 3-ethylpyridin-2-amine + CO₂ | >90% |

Nucleophilic Substitution Reactions

The carbamate’s nitrogen acts as a nucleophile, enabling reactions with electrophiles. For example, the compound undergoes alkylation or acylation at the carbamate nitrogen:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., Cs₂CO₃) to form N-alkylated derivatives .

-

Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to yield N-acylated products .

Example Reaction Pathway:

Decarboxylative Amination

Under basic conditions, the carbamate group facilitates intramolecular decarboxylation. For instance, in the presence of Cs₂CO₃ in acetonitrile at 100°C, the compound undergoes decarboxylative amination to form substituted amines .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Cs₂CO₃ (1.0 equiv) | MeCN, 100°C, 1h | 3-ethylpyridin-2-amine derivatives | 81% |

Cross-Coupling Reactions

The pyridine ring’s nitrogen coordinates with transition metals, enabling catalytic cross-coupling. For example:

-

Buchwald-Hartwig Amination : Reacts with aryl halides via Pd catalysis to form biaryl amines .

-

Suzuki-Miyaura Coupling : Participates in Pd-mediated coupling with boronic acids .

Key Catalyst Systems:

Electrophilic Aromatic Substitution

The pyridine ring directs electrophilic substitution to specific positions:

-

Nitration : Occurs at the 5-position of the pyridine ring using HNO₃/H₂SO₄.

-

Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo derivatives.

| Reaction | Reagents | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-nitro-3-ethylpyridin-2-yl carbamate | >95% para |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 5-bromo-3-ethylpyridin-2-yl carbamate | 88% |

Reduction and Functional Group Transformations

The ethyl group on the pyridine ring can be reduced or oxidized:

-

Hydrogenation : H₂/Pd-C reduces the pyridine ring to piperidine, yielding tert-butyl piperidin-2-ylcarbamate .

-

Oxidation : KMnO₄ oxidizes the ethyl group to a carboxylic acid, forming tert-butyl (3-carboxypyridin-2-yl)carbamate.

Stability Under Basic and Oxidative Conditions

The Boc group remains stable under basic conditions (e.g., Et₃N, K₂CO₃) but degrades in strong oxidizing environments (e.g., KMnO₄, CrO₃) .

| Condition | Stability | Outcome |

|---|---|---|

| pH 9, RT | Stable | No decomposition |

| KMnO₄, H₂O, 50°C | Unstable | Cleavage to amine + CO₂ |

Key Research Findings

Aplicaciones Científicas De Investigación

Synthesis of N-Boc-Protected Anilines

Application Summary : tert-Butyl (3-ethylpyridin-2-yl)carbamate is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines, which are crucial intermediates in the production of pharmaceuticals and biologically active compounds.

Method of Application :

- Reaction of aniline with this compound in the presence of a palladium catalyst.

Results :

- The reaction yields N-Boc-protected aniline with varying yields depending on specific conditions and substrates used.

Synthesis of Tetrasubstituted Pyrroles

Application Summary : The compound is also employed in synthesizing tetrasubstituted pyrroles, which are important structures in medicinal chemistry due to their presence in numerous biologically active compounds.

Method of Application :

- Reacting suitable starting materials with this compound to introduce the pyrrole ring.

Results :

- Formation of tetrasubstituted pyrroles, with yields and purities contingent on reaction specifics.

Case Study 1: Medicinal Chemistry Applications

Research has demonstrated that derivatives of this compound exhibit significant biological activity, including antimicrobial and anticancer properties. These findings underscore the compound's potential as a lead structure in drug development.

Case Study 2: Interaction Studies

Ongoing studies focus on the interaction mechanisms of this compound with specific enzymes and receptors. Understanding these interactions is crucial for optimizing its use in drug design, particularly regarding binding affinities and selectivity.

Mecanismo De Acción

The mechanism of action of tert-Butyl (3-ethylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl (4-aminopyridin-2-yl)carbamate

- tert-Butyl (4-methylpyridin-2-yl)carbamate

- tert-Butyl (4-formylpyridin-2-yl)carbamate

- tert-Butyl (4-bromopyridin-2-yl)carbamate

- tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate

Uniqueness

tert-Butyl (3-ethylpyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Actividad Biológica

tert-Butyl (3-ethylpyridin-2-yl)carbamate is a chemical compound with the molecular formula CHNO and a molecular weight of 222.28 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and interactions are context-dependent but may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Binding : It may bind to specific receptors, influencing signal transduction processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Anticancer Potential : Some investigations have indicated that derivatives of pyridine-based carbamates can exhibit anticancer activity by inducing apoptosis in cancer cells.

- Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against specific bacterial strains. |

| Study 2 | Anticancer Activity | Showed significant apoptosis induction in cultured cancer cells. |

| Study 3 | Neuroprotection | Indicated potential protective effects on neuronal cells under oxidative stress conditions. |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various carbamates, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

A series of experiments were conducted using human cancer cell lines treated with this compound. Flow cytometry analysis revealed an increase in early apoptotic cells, highlighting the compound's potential role in cancer therapy.

Propiedades

IUPAC Name |

tert-butyl N-(3-ethylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-5-9-7-6-8-13-10(9)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRKFAYMMZQJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455842 | |

| Record name | tert-Butyl (3-ethylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149489-03-2 | |

| Record name | tert-Butyl (3-ethylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.